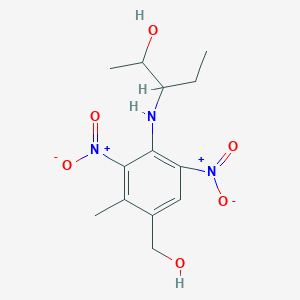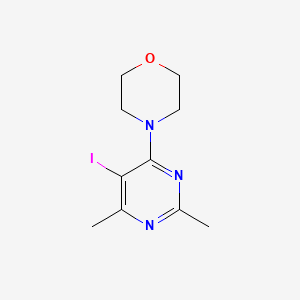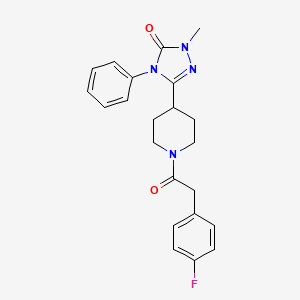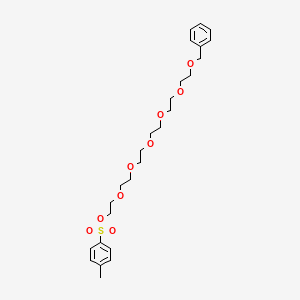
1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-YL 4-methylbenzenesulfonate
Descripción general
Descripción
“1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-YL 4-methylbenzenesulfonate” is a PEG linker with an acid labile, benzyl protecting group . It is a derivative of 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-ol .
Molecular Structure Analysis
The molecular formula of this compound is C26H38O9S . It has an average mass of 450.544 Da and a monoisotopic mass of 450.192352 Da .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Electrophilic Cyanation
N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been utilized as an electrophilic cyanation reagent for synthesizing benzonitriles from aryl and heteroaryl bromides, indicating its potential in forming carbon-nitrogen bonds, which are crucial in pharmaceutical and material science applications (Anbarasan, Neumann, & Beller, 2011).
Nonlinear Optical Materials
Derivatives like 1-Methyl-4-{2-[4-(dimethylamino)phenyl]ethenyl}pyridinium p-toluenesulfonate (DAST) have shown significant potential in the field of nonlinear optics (NLO), particularly in second-harmonic generation (SHG), a process important for laser technology and telecommunications (Ogawa, Okada, Glavcheva, & Nakanishi, 2008).
Antimicrobial Activity
N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have shown potent antibacterial properties against various bacterial strains, suggesting their potential in developing new antimicrobial agents (Abbasi et al., 2015).
Cancer Therapeutics
Compounds like 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide have been identified as inhibitors of the HIF-1 pathway, demonstrating potential as anti-cancer agents through the inhibition of tumor growth pathways (Mun et al., 2012).
Catalysis and Synthesis
The use of benzenesulfonamide derivatives in catalytic processes, such as the carbonylation of nitrobenzene to methyl N-phenylcarbamate, highlights their role in facilitating chemical reactions, which is crucial for synthesizing a wide range of organic compounds (Santi, Romano, Panella, & Santini, 1997).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower (P302+P352) .
Mecanismo De Acción
Mode of Action
It is known that the compound is a PEG linker with an acid-labile, benzyl protecting group , which suggests it may be involved in facilitating the delivery of other molecules to their targets.
Biochemical Pathways
The compound’s role as a PEG linker suggests it may be involved in a variety of biochemical processes, depending on the molecules it is designed to deliver .
Result of Action
As a PEG linker, its effects would likely depend on the specific molecules it is designed to deliver .
Análisis Bioquímico
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules present.
Cellular Effects
Given its chemical structure, it is plausible that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of 1-Phenyl-2,5,8,11,14,17-hexaoxanonadecan-19-YL 4-methylbenzenesulfonate in animal models .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O9S/c1-24-7-9-26(10-8-24)36(27,28)35-22-21-33-18-17-31-14-13-29-11-12-30-15-16-32-19-20-34-23-25-5-3-2-4-6-25/h2-10H,11-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGUVDRQXACIEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
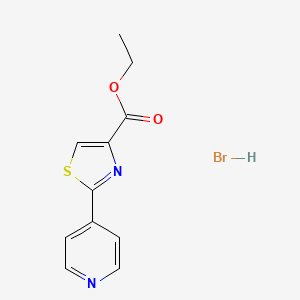
![Methyl 4-methoxy-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methylsulfamoyl]benzoate](/img/structure/B2986021.png)
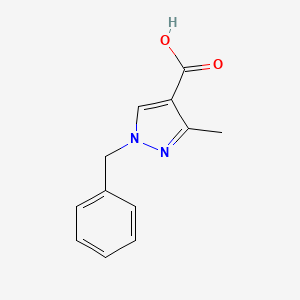
![N-(4-fluorobenzyl)-2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2986024.png)
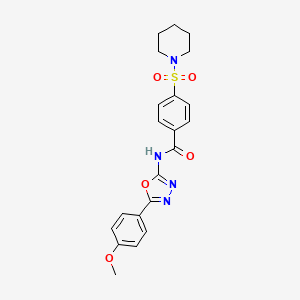
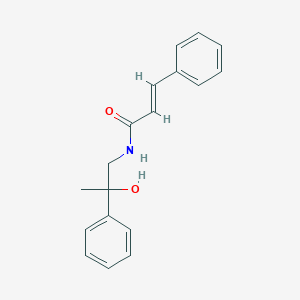
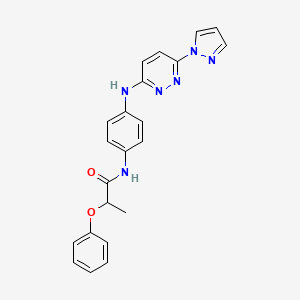
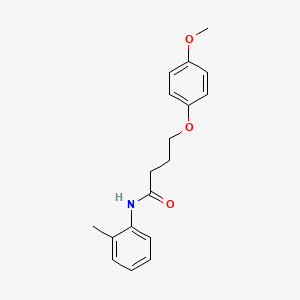
![N-mesityl-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2986031.png)
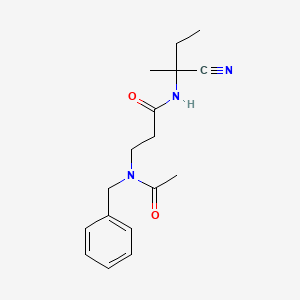
![N~6~-(4-ethoxyphenyl)-N~6~-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2986033.png)
